![molecular formula C19H15FN4O B11179969 3-(4-Fluorophenyl)-2-(methoxymethyl)-7-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11179969.png)
3-(4-Fluorophenyl)-2-(methoxymethyl)-7-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
3-[3-(4-FLUOROPHENYL)-2-(METHOXYMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
The synthesis of 3-[3-(4-FLUOROPHENYL)-2-(METHOXYMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE typically involves a cyclocondensation reaction. This reaction is carried out between 1,3-biselectrophilic compounds and NH-3-aminopyrazoles, which act as 1,3-bisnucleophilic systems . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or p-toluenesulfonic acid. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
3-[3-(4-FLUOROPHENYL)-2-(METHOXYMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
3-[3-(4-FLUOROPHENYL)-2-(METHOXYMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE has several scientific research applications:
Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-[3-(4-FLUOROPHENYL)-2-(METHOXYMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
3-[3-(4-FLUOROPHENYL)-2-(METHOXYMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE can be compared with other pyrazolo[1,5-a]pyrimidine derivatives. Similar compounds include:
Pyrazolo[3,4-d]pyrimidine: Known for its role in CDK2 inhibition and potential anti-cancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with significant biological activity and potential therapeutic applications.
The uniqueness of 3-[3-(4-FLUOROPHENYL)-2-(METHOXYMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H15FN4O |
---|---|
Molecular Weight |
334.3 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-2-(methoxymethyl)-7-pyridin-3-ylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C19H15FN4O/c1-25-12-16-18(13-4-6-15(20)7-5-13)19-22-10-8-17(24(19)23-16)14-3-2-9-21-11-14/h2-11H,12H2,1H3 |
InChI Key |
BASLBEITNMJHNZ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN2C(=CC=NC2=C1C3=CC=C(C=C3)F)C4=CN=CC=C4 |
Origin of Product |
United States |
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